

Homocysteine-Lowering Interventions: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Elevated homocysteine levels have long been investigated as a potential modifiable risk factor for cardiovascular disease. Numerous clinical trials have explored the efficacy of homocysteine-lowering interventions, primarily through supplementation with B vitamins, in reducing cardiovascular events. This guide provides a comparative analysis of key meta-analyses of these trials, presenting the evidence on their impact on major cardiovascular outcomes.

Comparative Efficacy of Homocysteine-Lowering Interventions

The following table summarizes the quantitative data from pivotal meta-analyses evaluating the effect of homocysteine-lowering interventions on cardiovascular outcomes. The interventions primarily include folic acid, vitamin B6, and vitamin B12 supplementation.



Meta-Analysis (Year)	Number of Trials	Total Participants	Primary Outcomes	Intervention Effect (Risk Ratio, 95% CI)
Martí-Carvajal et al. (Cochrane), 2017[1][2]	12	46,699	Myocardial Infarction	1.02 (0.95 to 1.10)
44,224	Stroke	0.90 (0.82 to 0.99)[1][2]		
44,817	All-Cause Mortality	1.01 (0.96 to 1.06)[1][2]		
Mei et al., 2010[3]	17	39,107	Cardiovascular Events	1.01 (0.97-1.05)
Coronary Heart Disease	1.01 (0.94-1.07)			
Stroke	0.94 (0.85-1.04)	_		
All-Cause Mortality	1.00 (0.95-1.05)	_		
Li et al. (on Stroke), 2016 (Meta-analysis of secondary prevention studies)[4]	8	16,841	Stroke	Significant 18% reduction

Methodologies of Key Meta-Analyses

A standardized approach is crucial for the validity of any meta-analysis. The general workflow involves a systematic search of literature, selection of studies based on predefined criteria, data extraction, and statistical analysis.

Caption: A typical workflow for conducting a meta-analysis of clinical trials.



The methodologies of the compared meta-analyses share common features, including:

- Search Strategy: Comprehensive searches of major biomedical databases such as MEDLINE, Embase, and the Cochrane Central Register of Controlled Trials (CENTRAL).[2]
- Inclusion Criteria: Randomized controlled trials (RCTs) comparing folic acid or B vitamins supplementation with placebo or usual care were typically included.[3] The follow-up period was generally required to be one year or longer.[2]
- Data Extraction: Two investigators independently abstracted data on study design, participant characteristics, interventions, and outcomes using a standardized protocol.[3]
- Statistical Analysis: Risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI)
 were used to pool the results of individual trials. A random-effects model was often employed
 to account for heterogeneity between studies.[2]

The Methionine-Homocysteine Metabolic Pathway

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. Its concentration in the blood is influenced by the availability of B vitamins, which act as essential cofactors in its metabolic pathways.

Caption: The central role of B vitamins in homocysteine metabolism.

Dietary supplementation with folic acid (a synthetic form of folate), vitamin B12, and vitamin B6 can effectively lower plasma homocysteine levels.[5] A meta-analysis of randomized trials showed that dietary folic acid reduced blood homocysteine concentrations by 25%, and the addition of vitamin B12 produced a further 7% reduction.[5]

Summary of Key Findings and Conclusions

The collective evidence from these meta-analyses suggests that while homocysteine-lowering interventions effectively reduce homocysteine levels, their clinical benefit in preventing cardiovascular events is nuanced.



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- To cite this document: BenchChem. [Homocysteine-Lowering Interventions: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293916#meta-analysis-of-clinical-trials-on-homocysteine-lowering-interventions]

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